molecular formula C26H26N6O2 B11327308 1-(3-Methoxyphenyl)-3-(4-((2-methyl-6-(p-tolylamino)pyrimidin-4-yl)amino)phenyl)urea

1-(3-Methoxyphenyl)-3-(4-((2-methyl-6-(p-tolylamino)pyrimidin-4-yl)amino)phenyl)urea

Cat. No.: B11327308
M. Wt: 454.5 g/mol
InChI Key: MGMWOCWQUDFMRI-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3-(3-METHOXYPHENYL)-1-[4-({2-METHYL-6-[(4-METHYLPHENYL)AMINO]PYRIMIDIN-4-YL}AMINO)PHENYL]UREA typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-methoxyphenyl isocyanate with an amine derivative to form the urea linkage . The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and electrophiles like nitric acid for nitration. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(3-METHOXYPHENYL)-1-[4-({2-METHYL-6-[(4-METHYLPHENYL)AMINO]PYRIMIDIN-4-YL}AMINO)PHENYL]UREA has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The urea linkage can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The aromatic rings may also interact with hydrophobic pockets in proteins, affecting their function and stability .

Comparison with Similar Compounds

Similar compounds include other urea derivatives with varying substituents on the aromatic rings. For example:

The uniqueness of 3-(3-METHOXYPHENYL)-1-[4-({2-METHYL-6-[(4-METHYLPHENYL)AMINO]PYRIMIDIN-4-YL}AMINO)PHENYL]UREA lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C26H26N6O2

Molecular Weight

454.5 g/mol

IUPAC Name

1-(3-methoxyphenyl)-3-[4-[[2-methyl-6-(4-methylanilino)pyrimidin-4-yl]amino]phenyl]urea

InChI

InChI=1S/C26H26N6O2/c1-17-7-9-19(10-8-17)29-24-16-25(28-18(2)27-24)30-20-11-13-21(14-12-20)31-26(33)32-22-5-4-6-23(15-22)34-3/h4-16H,1-3H3,(H2,31,32,33)(H2,27,28,29,30)

InChI Key

MGMWOCWQUDFMRI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=CC(=NC(=N2)C)NC3=CC=C(C=C3)NC(=O)NC4=CC(=CC=C4)OC

Origin of Product

United States

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